2-[4-(diphenylmethyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone
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Overview
Description
2-[4-(diphenylmethyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2-[4-(diphenylmethyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone involves multiple steps. One common synthetic route includes the reaction of 2-methyl-1H-indole-3-carboxaldehyde with diphenylmethylpiperazine in the presence of a suitable catalyst. The reaction conditions typically involve refluxing the reactants in an organic solvent such as ethanol or methanol . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of advanced purification techniques such as column chromatography.
Chemical Reactions Analysis
2-[4-(diphenylmethyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential as a biological probe to study cellular processes and molecular interactions.
Medicine: The compound has shown potential as a therapeutic agent for the treatment of various diseases, including cancer, due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 2-[4-(diphenylmethyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
2-[4-(diphenylmethyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone can be compared with other indole derivatives and piperazine-containing compounds. Similar compounds include:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
3-(piperazin-1-yl)-1,2-benzothiazole derivatives: Studied for their antimicrobial properties.
The uniqueness of this compound lies in its specific combination of the indole and piperazine moieties, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C28H29N3O |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C28H29N3O/c1-21-27(24-14-8-9-15-25(24)29-21)26(32)20-30-16-18-31(19-17-30)28(22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-15,28-29H,16-20H2,1H3 |
InChI Key |
KFIFVJZALLPWMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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